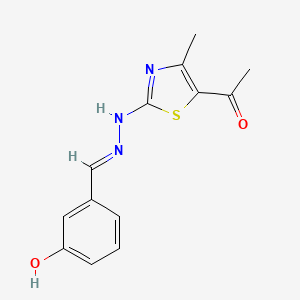

(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone

Description

(E)-1-(2-(2-(3-Hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is a thiazole-based Schiff base derivative synthesized via the condensation of 1-(2-hydrazinyl-4-methylthiazol-5-yl)ethanone with 3-hydroxybenzaldehyde under reflux in ethanol . The compound features a thiazole core substituted with a methyl group at position 4, an acetyl group at position 5, and a hydrazinyl-linked 3-hydroxybenzylidene moiety. This structural motif is critical for interactions in biological systems, particularly in enzyme inhibition and anticancer activity .

Properties

IUPAC Name |

1-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-8-12(9(2)17)19-13(15-8)16-14-7-10-4-3-5-11(18)6-10/h3-7,18H,1-2H3,(H,15,16)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOICFTFKVOYZOB-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NN=CC2=CC(=CC=C2)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)N/N=C/C2=CC(=CC=C2)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone typically involves the condensation reaction between 3-hydroxybenzaldehyde and a hydrazine derivative. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

Reduction: Formation of the corresponding hydrazine derivative.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of (E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone. It has been shown to inhibit the growth of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

| A549 | 10 | Enzyme inhibition |

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been evaluated using various assays:

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 20 µM |

| ABTS Radical Scavenging | IC50 = 25 µM |

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for developing therapeutic agents targeting metabolic disorders.

Molecular Interactions

Studies on molecular docking have shown that this compound interacts effectively with various biological targets, suggesting its potential as a lead compound in drug design. The binding affinity to target proteins was assessed using computational methods, revealing promising interactions.

Material Science Applications

The unique structural characteristics of this compound also lend it utility in material science. Its potential for use in organic electronics and photonic devices is under investigation due to its electronic properties.

Case Studies

- Anticancer Research : A study published in Bioorganic Chemistry explored the synthesis and biological evaluation of hydrazine derivatives, including this compound. The research demonstrated its efficacy in inhibiting proliferation in breast cancer cell lines.

- Antioxidant Activity : Another investigation focused on the antioxidant properties of this compound, where it was found to effectively reduce oxidative stress in cellular models, supporting its potential use in protective therapies against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring and hydroxyl group can participate in π-π interactions and hydrogen bonding, respectively, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- 4-Dimethylamino derivatives exhibit higher solubility in organic solvents due to the electron-donating -N(CH₃)₂ group .

Enzyme Inhibition (Ecto-5'-Nucleotidase, e5'NT)

Analysis :

Antiproliferative Activity

Biological Activity

(E)-1-(2-(2-(3-hydroxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, a hydrazine moiety, and a hydroxyl-substituted benzaldehyde. Its molecular formula is , with a molecular weight of approximately 318.41 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of synthesized thiazole derivatives, compounds were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results demonstrated that certain derivatives exhibited promising IC50 values, indicating their effectiveness in inhibiting cell proliferation:

| Compound | IC50 (MCF-7) µM | IC50 (HepG2) µM |

|---|---|---|

| Compound A | 2.57 ± 0.16 | 7.26 ± 0.44 |

| Compound B | 12.7 ± 0.77 | 6.69 ± 0.41 |

| Standard Drug (Staurosporine) | 6.77 ± 0.41 | 8.4 ± 0.51 |

Compound A, structurally similar to our target compound, exhibited the highest cytotoxicity against both cell lines, suggesting that modifications in the thiazole and hydrazine components can enhance anticancer activity .

The mechanism by which these compounds exert their anticancer effects includes:

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, particularly at the G1/S transition.

- Apoptosis Induction : The compounds trigger apoptosis in cancer cells through intrinsic pathways involving caspase activation.

- Inhibition of Angiogenesis : Some derivatives inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis.

In a specific assay, one derivative showed an IC50 value of 0.15 µM for VEGFR-2 inhibition, demonstrating its potential as an anti-angiogenic agent .

Other Biological Activities

Beyond anticancer properties, related compounds have been investigated for additional biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.